Dexamethasone tebutate
Overview
Description
Dexamethasone tebutate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressant properties. It is a derivative of dexamethasone, a widely used glucocorticoid. This compound is primarily used in medical settings to treat various inflammatory and autoimmune conditions, as well as certain types of cancer.
Mechanism of Action
Target of Action
Dexamethasone tebutate primarily targets the glucocorticoid receptor . This receptor is involved in various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
The binding of this compound to the glucocorticoid receptor affects several biochemical pathways. For instance, it can impair mitochondrial dynamics, leading to a decrease in cell proliferation and an increase in cell death . It also induces the activity of CYP3A, an enzyme involved in drug metabolism .
Pharmacokinetics
This compound exhibits time-dependent pharmacokinetics. When administered persistently, it induces the activity of CYP3A, its metabolizing enzyme, resulting in auto-induction and time-dependent clearance . This means that the rate at which the drug is metabolized and cleared from the body changes over time .
Result of Action
The anti-inflammatory action of this compound results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This leads to a reduction in inflammation and associated symptoms in various conditions, including bronchial asthma, endocrine disorders, and rheumatic disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes this compound, can be induced when the drug is persistently administered, leading to changes in the drug’s pharmacokinetics . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as dosage and frequency of administration .
Biochemical Analysis
Biochemical Properties
Dexamethasone tebutate interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of certain cytokines, proteins that are involved in cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor. This binding interaction leads to changes in gene expression, which can result in enzyme inhibition or activation . For example, this compound can inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, high doses of this compound can lead to side effects such as hyperglycemia and weight change .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 3A (CYP3A), which plays a key role in the metabolism of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells, where it binds to the glucocorticoid receptor . This binding can lead to the translocation of the receptor to the nucleus, where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone tebutate involves multiple steps, starting from the basic steroid structure. The process typically includes:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at specific positions to enhance the compound’s activity.
Esterification: Formation of the tebutate ester by reacting dexamethasone with 3,3-dimethylbutanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilization of batch reactors for controlled synthesis.
Purification: Multiple purification steps, including crystallization and chromatography, to ensure high purity.
Quality Control: Rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Dexamethasone tebutate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Dexamethasone tebutate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical trials for treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Employed in the formulation of pharmaceutical products due to its stability and efficacy.
Comparison with Similar Compounds
Prednisolone Tebutate: Another corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in joint inflammation.
Betamethasone Tebutate: Similar in structure but with different pharmacokinetics.
Uniqueness: Dexamethasone tebutate is unique due to its high potency, rapid onset of action, and prolonged duration of effect compared to other corticosteroids. Its specific esterification with 3,3-dimethylbutanoic acid enhances its stability and bioavailability.
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDYPCHUGFHAR-PKWREOPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24668-75-5 | |
Record name | Dexamethasone tert-butylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethason 21-tert-butylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXAMETHASONE TEBUTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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